N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 344934-45-8
VCID: VC4639760
InChI: InChI=1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13-
SMILES: C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl
Molecular Formula: C18H14ClN3O
Molecular Weight: 323.78

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

CAS No.: 344934-45-8

Cat. No.: VC4639760

Molecular Formula: C18H14ClN3O

Molecular Weight: 323.78

* For research use only. Not for human or veterinary use.

N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide - 344934-45-8

Specification

CAS No. 344934-45-8
Molecular Formula C18H14ClN3O
Molecular Weight 323.78
IUPAC Name N-[(Z)-(2-chlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13-
Standard InChI Key ZINHSYVQXVNURW-MOSHPQCFSA-N
SMILES C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a benzohydrazide core (C₁₈H₁₄ClN₃O) with two distinct substituents: a 2-chlorophenyl group and a 1H-pyrrol-1-yl moiety. The imine bond (C=N) adopts a Z-configuration, as indicated by the (1Z) designation in its IUPAC name. X-ray crystallography of related hydrazides reveals planar arrangements of aromatic rings and intermolecular hydrogen bonding networks that stabilize the crystal lattice . For instance, in N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]benzohydrazide, the dihedral angle between phenyl and pyrrole rings measures 47.45°, with intermolecular N–H⋯O and C–H⋯O bonds forming polymeric chains along the crystallographic c-axis .

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-[(Z)-(2-chlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Molecular FormulaC₁₈H₁₄ClN₃O
Molecular Weight323.78 g/mol
CAS Number344934-45-8
SMILESC1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl

Spectroscopic and Crystallographic Data

Fourier-transform infrared (FTIR) spectroscopy of analogous hydrazides identifies characteristic peaks for N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) . Single-crystal X-ray diffraction (SCXRD) studies highlight the role of hydrogen bonding in stabilizing molecular conformations. For example, the title compound’s structural analog exhibits R₂¹(6) ring motifs via N–H⋯O and C–H⋯O interactions, which propagate into one-dimensional polymeric chains .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized through acid-catalyzed condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2-chlorobenzaldehyde. Typical protocols involve refluxing equimolar reactants in ethanol or methanol under acidic conditions (e.g., acetic acid) for 1–2 hours . Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by recrystallization from methanol to yield pure product .

Table 2: Comparative Synthesis Parameters for Hydrazide Derivatives

SubstrateReaction TimeYield (%)SolventReference
2-Chlorobenzaldehyde1.5 hours78Ethanol
4-Methoxybenzaldehyde2 hours82Methanol
N-Methylpyrrole-2-carboxaldehyde1 hour85Ethanol

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming a protonated intermediate that dehydrates to generate the imine bond. Density functional theory (DFT) studies on similar systems suggest that electron-withdrawing groups (e.g., -Cl) on the arylaldehyde enhance electrophilicity, accelerating condensation.

Physicochemical Properties

Solubility and Stability

While experimental solubility data for the title compound remains unpublished, related hydrazides exhibit limited aqueous solubility (<1 mg/mL) but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Stability studies indicate susceptibility to hydrolysis under alkaline conditions due to the labile imine bond, necessitating storage in anhydrous environments .

Thermal Behavior

Thermogravimetric analysis (TGA) of structurally similar compounds reveals decomposition onset temperatures between 180–220°C, correlating with the breakdown of the hydrazide backbone . Differential scanning calorimetry (DSC) profiles typically show endothermic peaks corresponding to melting points in the 150–170°C range.

CompoundMicroorganismMIC (µg/mL)Reference
HD 11 (4-hydroxy derivative)E. coli32
HD 12 (methoxy derivative)S. aureus16
Benzo[b]thiophene analogMRSA8

Corrosion Inhibition

Hydrazides function as mixed-type corrosion inhibitors for mild steel in acidic media. N'-[(1E)-(4-hydroxyphenyl)methylene]isonicotinohydrazide achieves 74% inhibition efficiency at 25×10⁻⁵ M in 1 M HCl, attributed to adsorption via Langmuir isotherm models . The title compound’s chlorophenyl group may enhance surface coverage through π-electron interactions with metal substrates .

Industrial and Materials Science Applications

Polymer Stabilization

Intermolecular hydrogen bonding in hydrazide derivatives enables their use as crosslinking agents in epoxy resins. For instance, incorporation of 2-(1H-pyrrol-1-yl)benzohydrazide at 5 wt% increases the glass transition temperature (Tg) of epoxy composites by 15°C.

Fluorescent Probes

Pyrrole-containing hydrazides exhibit solvatochromic fluorescence, with emission maxima shifting from 450 nm (apolar solvents) to 520 nm (polar solvents). This property is exploitable in pH-sensitive sensors, though the title compound’s fluorescence profile requires empirical validation .

CodePrecautionary Statement
P261Avoid breathing dust or vapors
P280Wear protective gloves and goggles
P305IF IN EYES: Rinse cautiously

Environmental Impact

The compound’s environmental persistence is unknown. Structural analogs demonstrate low biodegradability in OECD 301F tests (<20% in 28 days), warranting containment to prevent ecosystem release .

Future Research Directions

Biological Screening

Priority areas include:

  • Antiviral assays: Testing against RNA viruses (e.g., SARS-CoV-2) given hydrazides’ RNA polymerase inhibition potential.

  • Synergistic studies: Combining with β-lactam antibiotics to combat MRSA.

Materials Innovation

  • Metal-organic frameworks (MOFs): Leveraging hydrogen bonding motifs for gas storage applications .

  • Corrosion inhibitors: Optimizing concentration and temperature efficacy in industrial acidizing processes .

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